N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features an indole moiety, a cyclopropane ring, and a hydrazide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide typically involves the condensation of an indole derivative with a cyclopropanecarbohydrazide. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is unique due to its combination of an indole moiety and a cyclopropane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c28-22(27-26-21-18-13-7-8-14-20(18)25-23(21)29)19-15-24(19,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19,25,29H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHIFCHOLCCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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